VO-Ohpic trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11N2O9V-2 |

|---|---|

Molecular Weight |

378.16 g/mol |

IUPAC Name |

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate |

InChI |

InChI=1S/2C6H5NO3.2H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;/h2*1-3,8H,(H,9,10);2*1H2;;/q;;;;;+1/p-3 |

InChI Key |

QDBNYNOSIVHKQE-UHFFFAOYSA-K |

Canonical SMILES |

[H+].C1=CC(=C(N=C1)C(=O)[O-])O.C1=CC(=C(N=C1)C(=O)[O-])[O-].O.O[V]=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its mechanism of action revolves around the direct inhibition of PTEN's lipid phosphatase activity, leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound, a vanadium-based organic complex, is a highly selective small-molecule inhibitor of PTEN.[1] PTEN functions as a crucial negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] The loss or reduction of PTEN function is a common event in a variety of human cancers, leading to uncontrolled cell growth and survival. By inhibiting PTEN, this compound effectively mimics the effects of growth factor signaling, making it a valuable tool for studying PTEN function and a potential therapeutic agent in conditions such as diabetes and certain cancers.[2][3]

Core Mechanism of Action: PTEN Inhibition

The primary molecular target of this compound is the lipid phosphatase PTEN.[3] It acts as a potent, reversible, and non-competitive inhibitor of PTEN.[2] The inhibition of PTEN by this compound leads to an accumulation of PIP3 at the cell membrane.[4] This, in turn, facilitates the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[3]

Signaling Pathway

The inhibition of PTEN by this compound initiates a signaling cascade with significant downstream consequences. The central pathway affected is the PI3K/Akt/mTOR pathway.

As depicted in Figure 1, the inhibition of PTEN by this compound leads to the activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes cell growth and proliferation, and FoxO3a, a transcription factor involved in apoptosis.[1][3] This signaling cascade ultimately results in diverse cellular responses.

Quantitative Data

The potency and efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (PTEN) | 35 nM | In vitro | [3] |

| IC₅₀ (PTEN) | 46 ± 10 nM | In vitro (OMFP assay) | [5][6] |

| Kᵢc (competitive) | 27 ± 6 nM | In vitro | [5] |

| Kᵢu (uncompetitive) | 45 ± 11 nM | In vitro | [5] |

| Cell Line | Effect | Concentration | Duration | Reference |

| NIH 3T3 & L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | Not specified | [1] |

| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation | 0-5 µM | 72 h | [3] |

| Hep3B (low PTEN) | Induction of senescence-associated β-galactosidase activity | Not specified | 5 days | |

| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 µM | 72 h | [3] |

| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, and colony formation | 0-5 µM | 72 h | [3] |

| Animal Model | Dosage | Administration | Effect | Reference |

| Nude mice with Hep3B xenografts | 10 mg/kg | i.p. | Significant inhibition of tumor growth | [3] |

| C57BL6 mice (cardiac arrest model) | Not specified | Not specified | Increased survival, LVPmax, and dP/dt max | [3] |

| Male C57BL6 mice (ischemia-reperfusion) | 10 µg/kg | i.p. | Decreased myocardial infarct size | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This assay quantifies the enzymatic activity of PTEN by measuring the release of phosphate from a substrate.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant PTEN enzyme, a serial dilution of this compound (typically in DMSO, then diluted in assay buffer), and the substrate (e.g., DiC16 PIP3 or 3-O-methylfluorescein phosphate - OMFP).[2] The assay buffer typically contains 100 mM Tris (pH 7.4) and 2 mM DTT.[2]

-

Pre-incubation: In a microplate, incubate the PTEN enzyme with various concentrations of this compound for 10 minutes at room temperature.[2][7]

-

Reaction Initiation: Add the substrate to each well to start the phosphatase reaction. Incubate at 30°C for 20 minutes.[2]

-

Detection:

-

Data Analysis: Plot the percentage of PTEN inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[2]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., Hep3B, PLC/PRF/5, SNU475) in 96-well plates at a density of 3x10³ cells per well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[3]

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[3]

-

Detection: At the end of the incubation, fix the cells and detect the incorporated BrdU using a colorimetric immunoassay according to the manufacturer's instructions.

-

Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.[3]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a well-characterized, potent inhibitor of PTEN. Its mechanism of action is centered on the upregulation of the PI3K/Akt/mTOR signaling pathway. This leads to a range of cellular effects, including altered cell proliferation, survival, and metabolism. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating PTEN biology and for professionals involved in the development of novel therapeutics targeting this critical pathway. Further research may continue to elucidate the full therapeutic potential of this compound in various disease contexts.

References

- 1. apexbt.com [apexbt.com]

- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

An In-depth Technical Guide to VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO(Ohpic) trihydrate, a vanadium-based coordination complex, has emerged as a highly potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for its synthesis and use in various assays are provided, along with a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and neuroprotective research.

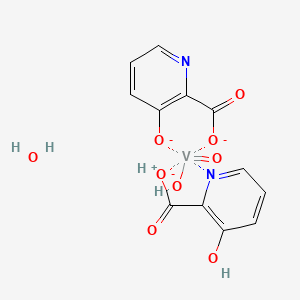

Chemical Properties and Synthesis

VO(Ohpic) trihydrate is the common name for the vanadyl(IV) complex with two 3-hydroxypicolinate (Ohpic) ligands. Its systematic name is aqua[3-hydroxy-2-pyridinecarboxylato-κN¹,κO²][3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxovanadate(1-) hydrogen trihydrate.

Table 1: Chemical and Physical Properties of VO(Ohpic) Trihydrate

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₁₁V |

| Molecular Weight | 415.20 g/mol |

| CAS Number | 476310-60-8 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (>10 mM) |

Synthesis Protocol

The synthesis of VO(Ohpic) trihydrate is based on the reaction of a vanadyl salt with 3-hydroxypyridine-2-carboxylic acid in an aqueous solution. The following protocol is adapted from procedures described in the literature.

Materials:

-

Vanadyl sulfate (VOSO₄)

-

3-Hydroxypyridine-2-carboxylic acid (H₂hpic)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1 equivalent of vanadyl sulfate in deionized water.

-

In a separate flask, dissolve 2 equivalents of 3-hydroxypyridine-2-carboxylic acid in a minimal amount of deionized water, with gentle heating if necessary.

-

Slowly add the 3-hydroxypyridine-2-carboxylic acid solution to the vanadyl sulfate solution with constant stirring.

-

Adjust the pH of the resulting mixture to approximately 7.0 using a suitable base (e.g., NaOH solution).

-

Continue stirring the reaction mixture at room temperature for several hours.

-

The product will precipitate out of the solution. Collect the crystalline solid by filtration.

-

Wash the collected solid with deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain VO(Ohpic) trihydrate.

Mechanism of Action: PTEN Inhibition

VO(Ohpic) trihydrate is a potent, reversible, and non-competitive inhibitor of PTEN, a dual-specificity phosphatase that is a critical negative regulator of the PI3K/Akt signaling pathway. PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the D3 position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP₂). This action terminates the signaling cascade initiated by phosphoinositide 3-kinase (PI3K).

By inhibiting PTEN, VO(Ohpic) trihydrate prevents the dephosphorylation of PIP₃, leading to its accumulation at the plasma membrane. This, in turn, promotes the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Quantitative Inhibition Data

The inhibitory potency of VO(Ohpic) trihydrate against PTEN has been determined in various studies. The half-maximal inhibitory concentration (IC₅₀) and inhibition constants (Kic and Kiu) are summarized below.

Table 2: In Vitro Inhibition of PTEN by VO(Ohpic) Trihydrate

| Parameter | Value (nM) | Assay Conditions | Reference |

| IC₅₀ | 35 | PIP₃-based assay | |

| IC₅₀ | 46 ± 10 | OMFP-based assay | |

| Kic | 27 ± 6 | Non-competitive inhibition | |

| Kiu | 45 ± 11 | Non-competitive inhibition |

Impact on Cellular Signaling Pathways

The inhibition of PTEN by VO(Ohpic) trihydrate has profound effects on the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.

The PTEN/Akt/mTOR Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the point of intervention by VO(Ohpic) trihydrate.

Caption: The PTEN/Akt/mTOR signaling pathway and the inhibitory action of VO(Ohpic) trihydrate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving VO(Ohpic) trihydrate.

In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of VO(Ohpic) trihydrate on PTEN using 3-O-methylfluorescein phosphate (OMFP) as a substrate.

Materials:

-

Recombinant human PTEN

-

OMFP (3-O-methylfluorescein phosphate)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT

-

VO(Ohpic) trihydrate stock solution (e.g., 10 mM in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of VO(Ohpic) trihydrate in the assay buffer.

-

In the wells of the 96-well plate, add 50 µL of the diluted VO(Ohpic) trihydrate or vehicle control (assay buffer with the same final concentration of DMSO).

-

Add 50 µL of recombinant PTEN solution (at a final concentration optimized for linear reaction kinetics) to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µL of OMFP solution (at a final concentration of 200 µM).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

-

Continue to monitor the fluorescence at regular intervals for a period of 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS-based assay to assess the effect of VO(Ohpic) trihydrate on the viability of cultured cells.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

VO(Ohpic) trihydrate stock solution

-

96-well clear microplate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of VO(Ohpic) trihydrate in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Mouse Model of Myocardial Ischemia-Reperfusion

This protocol describes an in vivo experiment to evaluate the protective effects of VO(Ohpic) trihydrate in a mouse model of myocardial ischemia-reperfusion injury.

Materials:

-

Male C57BL/6 mice

-

VO(Ohpic) trihydrate

-

Sterile saline

-

Anesthetic (e.g., pentobarbital)

-

Surgical instruments

-

Triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthetize the mice with an appropriate anesthetic.

-

Administer VO(Ohpic) trihydrate (10 µg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.

-

Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.

-

Remove the ligature to allow for reperfusion for 120 minutes.

-

At the end of the reperfusion period, euthanize the mice and excise the hearts.

-

Slice the hearts and stain with 1% TTC to differentiate between infarcted (pale) and viable (red) myocardial tissue.

-

Quantify the infarct size as a percentage of the area at risk.

Summary of Biological Activity

VO(Ohpic) trihydrate has demonstrated a range of biological activities, primarily stemming from its potent inhibition of PTEN.

Table 3: Biological Activities of VO(Ohpic) Trihydrate

| Activity | Model System | Key Findings | | --- | ---

VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and reversible noncompetitive inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN plays a crucial role in regulating cellular growth, proliferation, and apoptosis by antagonizing the PI3K/Akt/mTOR signaling pathway. Its inhibition has emerged as a promising therapeutic strategy in various diseases, including cancer and diabetes. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the D3 position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), a critical upstream activator of the Akt signaling pathway.[1][2] The PI3K/Akt/mTOR cascade is a central regulator of cell survival, growth, and metabolism.[2][3][4] Loss of PTEN function, a common event in many human cancers, leads to the accumulation of PIP3, resulting in constitutive activation of Akt and downstream signaling, thereby promoting tumorigenesis.[3][5]

This compound has been identified as a potent and specific small-molecule inhibitor of PTEN.[1][6][7] Its ability to modulate the PTEN/PI3K/Akt pathway makes it a valuable tool for studying PTEN function and a potential therapeutic agent. This guide aims to provide researchers and drug development professionals with in-depth technical information on this compound.

Mechanism of Action

This compound acts as a potent inhibitor of PTEN's lipid phosphatase activity.[7][8] Studies have elucidated that it functions as a reversible and noncompetitive inhibitor .[1][9] This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex with similar affinity, affecting both the Km and Vmax of the enzymatic reaction.[1] The inhibition is not dependent on the presence of reducing agents like DTT, distinguishing it from some other classes of PTEN inhibitors.[10] By inhibiting PTEN, this compound leads to an increase in cellular levels of PIP3, which in turn promotes the phosphorylation and activation of downstream effectors such as Akt.[6][11][12]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 35 ± 2 nM | PIP3-based assay | [1][6] |

| IC50 | 46 ± 10 nM | OMFP-based assay | [1][8] |

| Kic (dissociation constant from EI complex) | 27 ± 6 nM | Michaelis-Menten kinetics | [1][8] |

| Kiu (dissociation constant from ESI complex) | 45 ± 11 nM | Michaelis-Menten kinetics | [1][8] |

Table 1: In Vitro Inhibition of PTEN by this compound

| Cell Line | Assay | Concentration Range | Effect | Reference |

| Hep3B (low PTEN) | Cell Viability (MTS) | 0-5 µM (120h) | Inhibition of cell viability | [13] |

| PLC/PRF/5 (high PTEN) | Cell Viability (MTS) | 0-5 µM (120h) | Lesser inhibition of cell viability | [13] |

| SNU475 (PTEN-negative) | Cell Viability (MTS) | 0-5 µM (120h) | No effect | [13] |

| Hep3B | Cell Proliferation (BrdU) | 0-5 µM (72h) | Inhibition of proliferation | [6] |

| Hep3B | Colony Formation | Not specified | Inhibition of colony formation | [6] |

| NIH 3T3 & L1 fibroblasts | Akt Phosphorylation | 0-500 nM (15 mins) | Dose-dependent increase, saturation at 75 nM | [7] |

Table 2: Cellular Activity of this compound

Signaling Pathways

The primary signaling pathway affected by this compound is the PTEN/PI3K/Akt pathway. Inhibition of PTEN by this compound leads to the activation of this cascade.

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on recombinant PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).[1]

Materials:

-

Recombinant human PTEN protein

-

OMFP (3-O-methylfluorescein phosphate) substrate

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the recombinant PTEN protein to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][14]

-

Initiate the enzymatic reaction by adding the OMFP substrate to each well (e.g., final concentration of 200 µM).[1]

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for fluorescein).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[6]

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution

-

FixDenat solution

-

Anti-BrdU-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.[6]

-

Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[6]

-

Add BrdU labeling solution to each well 24 hours before the end of the treatment period.[6]

-

At the end of the incubation, remove the culture medium and fix the cells with FixDenat solution.

-

Incubate with anti-BrdU-POD antibody according to the manufacturer's instructions.

-

Wash the wells and add the substrate solution.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

-

Express the results as the percentage inhibition of BrdU incorporation compared to the control.

Western Blotting for Akt Phosphorylation

This protocol is used to determine the effect of this compound on the activation of the downstream effector Akt in cells.

Materials:

-

Cell lines of interest (e.g., NIH 3T3, L1 fibroblasts)

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound for the specified time (e.g., 15 minutes).[7]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Experimental Workflow Visualization

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of PTEN. Its reversible and noncompetitive mechanism of action, coupled with its cellular and in vivo activity, makes it an invaluable tool for researchers studying the PTEN/PI3K/Akt signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for its application in basic research and preclinical drug development. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a therapeutic agent.

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]

- 3. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PTEN-regulated signaling pathway [pfocr.wikipathways.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 12. caymanchem.com [caymanchem.com]

- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate, chemically known as oxovanadium(IV) bis(3-hydroxypicolinate) trihydrate, is a potent and specific small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its ability to modulate the critical PTEN/Akt signaling pathway has positioned it as a valuable tool in cancer research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Structure

This compound is a coordination complex featuring a central oxovanadium(IV) cation (VO²⁺) chelated by two 3-hydroxypicolinate ligands. The coordination sphere is completed by a water molecule, and the compound crystallizes with additional water molecules of hydration.

General Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | Oxovanadium(IV) bis(3-hydroxypicolinate) trihydrate | |

| Synonyms | This compound | |

| CAS Number | 476310-60-8 | |

| Molecular Formula | C₁₂H₁₅N₂O₁₁V | |

| Molecular Weight | 415.20 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Insoluble in water; Soluble in DMSO (>10 mM) |

Structure and Coordination Chemistry

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, the structural characteristics can be inferred from related oxovanadium(IV) complexes with picolinate and its derivatives. The vanadium center is expected to adopt a distorted square pyramidal or octahedral geometry.

In a likely coordination scheme, the two 3-hydroxypicolinate ligands act as bidentate chelators, coordinating to the vanadium ion through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group. The oxo group (V=O) would occupy the apical position, a characteristic feature of many oxovanadium(IV) complexes. An equatorial water molecule would complete the coordination sphere. The remaining two water molecules are incorporated into the crystal lattice.

Expected Coordination Geometry of VO-Ohpic:

Caption: Proposed coordination sphere of the VO(Ohpic) complex.

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of this compound. Although detailed spectral data is not widely published, typical spectroscopic features for such complexes are expected.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| Infrared (IR) Spectroscopy | - Strong V=O stretching band around 980 cm⁻¹.- Bands corresponding to the C=O and C=N stretching vibrations of the picolinate ligand, shifted upon coordination.- Broad absorption due to the O-H stretching of water molecules. |

| UV-Vis Spectroscopy | - d-d transitions characteristic of oxovanadium(IV) complexes in the visible region.- Ligand-to-metal charge transfer (LMCT) bands in the UV region. |

| ¹H NMR Spectroscopy | Due to the paramagnetic nature of the Vanadium(IV) center, ¹H NMR signals are expected to be broad. This technique is often used to confirm the presence of the organic ligand rather than for detailed structural elucidation of the complex itself. |

| EPR Spectroscopy | The d¹ electronic configuration of V(IV) makes it EPR active. The spectrum would be expected to show an eight-line hyperfine splitting pattern due to the interaction with the ⁵¹V nucleus (I = 7/2), providing information about the coordination environment. |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway.[1] By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors, most notably the serine/threonine kinase Akt.

Potency and Selectivity

This compound exhibits potent inhibition of PTEN with a reported IC₅₀ value of 35 nM. It has demonstrated high selectivity for PTEN over other phosphatases.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PTEN, leading to the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

Caption: The PTEN/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol is not explicitly published, the synthesis is reported to be based on the reaction of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous medium.[2] A general procedure for the synthesis of similar oxovanadium(IV) picolinate complexes is as follows:

Materials:

-

Vanadyl sulfate hydrate (VOSO₄·xH₂O)

-

3-Hydroxypicolinic acid

-

Deionized water

-

Ethanol

-

Base (e.g., NaOH or NH₄OH) for pH adjustment

Procedure:

-

Dissolve 3-hydroxypicolinic acid in deionized water, followed by the addition of a stoichiometric amount of base to deprotonate the carboxylic acid.

-

In a separate flask, dissolve vanadyl sulfate hydrate in deionized water.

-

Slowly add the vanadyl sulfate solution to the 3-hydroxypicolinate solution with constant stirring.

-

The pH of the resulting solution is carefully adjusted to induce precipitation of the complex.

-

The mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

-

The resulting precipitate is collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials and impurities.

-

The solid product is then dried under vacuum to yield this compound.

Note: The exact stoichiometry, pH, and reaction time may need to be optimized for the highest yield and purity.

Characterization Methods

Elemental Analysis:

-

Carbon, hydrogen, and nitrogen content are determined using a standard CHN elemental analyzer to confirm the empirical formula.

Infrared (IR) Spectroscopy:

-

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. Samples are prepared by grinding a small amount of the complex with dry KBr and pressing the mixture into a transparent disk.

UV-Vis Spectroscopy:

-

UV-Vis absorption spectra are recorded in a suitable solvent (e.g., DMSO) using a double-beam spectrophotometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Due to the paramagnetic nature of the V(IV) center, obtaining high-resolution NMR spectra can be challenging. However, spectra can be acquired in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the presence of the organic ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

EPR spectra are recorded at room temperature and cryogenic temperatures (e.g., 77 K) on an X-band EPR spectrometer to characterize the paramagnetic V(IV) center.

Applications in Research and Drug Development

The specific inhibition of PTEN by this compound makes it a valuable research tool for studying the roles of the PTEN/Akt pathway in various cellular processes. Its potential therapeutic applications are being explored in diseases characterized by downregulated PTEN activity or hyperactivated Akt signaling, such as certain types of cancer.[3] It has been used in preclinical studies to investigate its effects on tumor growth, cell proliferation, and senescence.[3]

Conclusion

This compound is a well-characterized and potent inhibitor of PTEN that serves as an indispensable tool for researchers in cell biology and drug discovery. Its ability to specifically modulate the PTEN/Akt signaling pathway provides a powerful means to investigate the complex roles of this pathway in health and disease. Further studies, particularly those elucidating its precise crystal structure and detailed spectroscopic properties, will undoubtedly enhance its utility and potential for therapeutic development.

References

The Discovery and History of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols utilized for its characterization and presents key quantitative data in a structured format. Furthermore, this guide illustrates the critical signaling pathways affected by this inhibitor, offering a valuable resource for researchers in oncology, metabolic disorders, and neurobiology.

Discovery and History

The discovery of this compound as a potent PTEN inhibitor was a significant advancement in the field of signal transduction and drug discovery. The seminal work by Rosivatz and colleagues in 2006 laid the foundation for its development.[1] Recognizing that the active site of PTEN is wider than other cysteine-based phosphatases, they designed a strategy to create specific inhibitors by complexing vanadate scaffolds with various organic ligands.[1] This approach led to the identification of a vanadyl complex with hydroxypicolinic acid, which demonstrated high potency and specificity for PTEN.[1] This compound, later characterized in its trihydrate form, showed the ability to increase cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), enhance the phosphorylation of Akt, and boost glucose uptake in adipocytes at nanomolar concentrations.[1]

The development of this compound was rooted in the broader investigation of vanadium compounds as inhibitors of phosphatases.[2][3] Vanadyl complexes, in particular, were known for their insulin-mimetic properties, which were later suggested to be, in part, due to their inhibition of PTEN.[4] The synthesis of vanadyl complexes with picolinic acid and its derivatives had been explored, providing a chemical foundation for the creation of VO-Ohpic.[2][5][6] The unique approach of Rosivatz et al. was to leverage the structural features of the PTEN active site to achieve inhibitor specificity.[1]

Mechanism of Action: Inhibition of the PTEN/PI3K/Akt Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[7][8][9][10] PTEN is a dual-specificity phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[7][9] This action terminates the signaling cascade initiated by phosphoinositide 3-kinases (PI3Ks).[7][9]

By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane.[1] This, in turn, facilitates the recruitment and activation of downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9][11] The activation of Akt involves its phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[9][11] Once activated, Akt phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolism.[11]

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against PTEN has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [1] |

| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [12][13] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN, OMFP-based assay | [4] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN, OMFP-based assay | [4] |

Table 2: Cellular and In Vivo Activity of this compound

| Activity | Concentration/Dosage | Cell Line/Model | Effect | Reference |

| Akt Phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | Dose-dependent increase | [14] |

| Tumor Growth Inhibition | 10 µg/kg (i.p.) | Mice with Hep3B xenografts | Significant inhibition | [15][16] |

| Induction of Senescence | Various concentrations | Hep3B cells (low PTEN) | Induction of SA-β-Gal activity | [16] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the literature indicates that this compound, with the chemical formula [V(=O)(H2O)(OHpic)2], is prepared following previously reported procedures for the synthesis of vanadyl complexes with 3-hydroxypicolinic acid.[4][17] The general approach involves the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO4), with 3-hydroxypicolinic acid in an appropriate solvent system.[17] The resulting complex is then purified and crystallized to obtain the trihydrate form.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP3.[4]

Materials:

-

Recombinant human PTEN protein

-

This compound

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

-

Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)

-

Malachite Green colorimetric reagent

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant PTEN protein.

-

Add the different concentrations of this compound to the respective wells, including a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction by adding the Malachite Green reagent.

-

Allow the color to develop for 10 minutes and measure the absorbance at 650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[4]

The following diagram outlines the general workflow for an in vitro PTEN inhibition assay.

Caption: Experimental workflow for an in vitro PTEN inhibition assay.

Cell-Based Assay for PTEN Inhibition (Western Blotting for p-Akt)

This assay assesses the cellular activity of this compound by measuring the phosphorylation of Akt, a downstream target of PTEN.[18][19]

Materials:

-

Cell line of interest (e.g., NIH 3T3, Hep3B)

-

Complete cell culture medium

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle-only control.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative increase in p-Akt levels.[19]

Conclusion

This compound stands out as a valuable research tool for investigating the complex roles of the PTEN/PI3K/Akt signaling pathway in health and disease. Its high potency and selectivity make it a cornerstone for studies aiming to understand the consequences of PTEN inhibition in various cellular and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating the design and execution of future investigations into the therapeutic potential of targeting PTEN. As research progresses, a deeper understanding of the nuances of PTEN inhibition will undoubtedly pave the way for novel therapeutic strategies in a range of human diseases.

References

- 1. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. Vanadyl complexes with dansyl-labelled di-picolinic acid ligands: synthesis, phosphatase inhibition activity and cellular uptake studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vanadyl complexes with dansyl-labelled di-picolinic acid ligands: synthesis, phosphatase inhibition activity and cellular uptake studies [spiral.imperial.ac.uk]

- 7. benthamdirect.com [benthamdirect.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to VO-Ohpic Trihydrate (CAS: 476310-60-8): A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective, reversible, non-competitive small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2] As a vanadium-based compound, it holds significant interest in cancer research, diabetes, and cardiovascular disease studies due to its ability to modulate critical cellular signaling pathways.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it influences.

Physicochemical Properties and Synthesis

This compound, with the formal name (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, is a crystalline solid.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 476310-60-8 | [5] |

| Molecular Formula | C₁₂H₉N₂O₈V · H · 3H₂O | [5] |

| Molecular Weight | 415.20 g/mol | [6] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO (>10 mM), PBS (pH 7.2; 1 mg/ml). Insoluble in water. | [3][5][7] |

| Storage | Store at -20°C | [3] |

Synthesis

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of PTEN's lipid phosphatase activity.[3][6] PTEN is a crucial tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[5] This, in turn, activates downstream signaling cascades, most notably the Akt pathway, leading to the phosphorylation and activation of Akt and its downstream targets like mTOR and the transcription factor FoxO3a.[6][8] This activation can influence a variety of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[5][6]

Interestingly, in some cancer cells with low PTEN expression, the over-activation of the Akt and ERK signaling pathways by VO-Ohpic can paradoxically lead to growth arrest and cellular senescence.[8]

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

The inhibitory potency of this compound against PTEN has been well-characterized.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Conditions | Reference(s) |

| IC₅₀ (PTEN) | 35 nM | Cell-free assay | [6] |

| IC₅₀ (PTEN) | 46 ± 10 nM | PIP₃-based assay | [9] |

| Kᵢc | 27 ± 6 nM | Non-competitive inhibition | [9] |

| Kᵢᵤ | 45 ± 11 nM | Non-competitive inhibition | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

PTEN Inhibition Assay (Malachite Green Assay)

This protocol is adapted from a method used to characterize the inhibition of PTEN by this compound.[1]

Materials:

-

Recombinant PTEN enzyme

-

This compound stock solution (e.g., 100 µM in DMSO)

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP₃), diC16 sodium salt (1 mM stock in distilled water)

-

Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer containing 1% DMSO.

-

In a 96-well plate, add the desired amount of recombinant PTEN enzyme to each well.

-

Add the diluted this compound or vehicle control (1% DMSO in Assay Buffer) to the wells.

-

Pre-incubate the enzyme and inhibitor at room temperature for 10 minutes.

-

Initiate the reaction by adding the PIP₃ substrate to each well.

-

Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction by adding 2.25 volumes of the Color Reagent to each well.

-

Allow the color to develop for 10 minutes at room temperature.

-

Read the absorbance at 650 nm using a microplate reader.

-

Correct for background absorbance from wells containing VO-Ohpic in assay buffer without the enzyme.

Figure 2. Workflow for the PTEN inhibition assay using the malachite green method.

Cell Viability and Proliferation Assays

5.2.1. BrdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.[6]

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5)

-

Complete cell culture medium

-

This compound

-

BrdU labeling reagent

-

BrdU detection kit (colorimetric immunoassay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.

-

24 hours before the end of the treatment, add BrdU labeling reagent to each well.

-

At the end of the incubation, perform the BrdU colorimetric immunoassay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a general guideline for detecting changes in protein phosphorylation upon treatment with this compound.

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-PTEN, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at the desired concentrations and time points.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control.

Figure 3. General workflow for Western blot analysis of phosphorylated proteins.

Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

This assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.[8]

Materials:

-

Cell lines cultured on coverslips or in multi-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)

-

Microscope

Procedure:

-

Treat cells with this compound for the desired duration (e.g., 5 days, with fresh inhibitor added every 72 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C (without CO₂) overnight in the dark.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-stained cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[8]

Materials:

-

Cell lines of interest

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time (e.g., 72 hours).

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

-

Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

In Vivo Studies

This compound has demonstrated anti-tumor activity in vivo.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference(s) |

| Nude mice | Hep3B xenografts | 10 mg/kg, i.p. | Significantly inhibited tumor growth. | [6][8] |

| Mice | MDA PCa-2b xenografts | Not specified | Significant tumor growth suppression and increased survival. | [3] |

| C57BL6 mice | Kcl-induced cardiac arrest | 10 µg/kg, i.p. | Increased survival, improved cardiac function, increased lactate clearance, and decreased plasma glucose. | [6] |

| Mice | Ischemia-reperfusion injury | 10 µg/kg, i.p. | Decreased myocardial infarct size and improved cardiac functional recovery. | [3] |

Pharmacokinetics and Toxicology

Specific pharmacokinetic and comprehensive toxicology data for this compound are not extensively available in the public domain. The safety data sheet indicates that it may cause skin, eye, and respiratory irritation.[10] No components are listed as carcinogenic by IARC, ACGIH, or NTP.[10] As a vanadium-containing compound, its toxicological profile would need careful consideration in any drug development program, as vanadium compounds can exhibit both therapeutic and toxic effects depending on the dose and chemical form.

Conclusion

This compound is a valuable research tool for studying the roles of PTEN in various cellular processes and disease models. Its potent and specific inhibition of PTEN allows for the targeted investigation of the PI3K/Akt signaling pathway. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound. Further studies are warranted to fully elucidate its therapeutic potential, particularly concerning its in vivo pharmacokinetics and long-term safety profile.

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to VO-Ohpic Trihydrate

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and experimental applications.

Physicochemical Properties

This compound is a synthetic compound that has garnered significant interest for its ability to modulate cellular signaling pathways by specifically targeting PTEN.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [1][2] |

| C₁₂H₁₈N₂O₁₁V⁺ | ||

| C₁₂H₉N₂O₈V • H [3H₂O] | [3] | |

| Molecular Weight | 415.20 g/mol | [1][2][3][4] |

| 417.22 g/mol | ||

| CAS Number | 476310-60-8 | [1][2][3] |

| Appearance | Crystalline solid | [1][3] |

| Purity | >98% | |

| ≥95% | [3] |

Note on Formula and Molecular Weight Discrepancies: The chemical formula and molecular weight for this compound show slight variations across different suppliers. The most frequently cited formula is C₁₂H₁₆N₂O₁₁V with a corresponding molecular weight of 415.20 g/mol . The formula C₁₂H₁₈N₂O₁₁V⁺ likely represents the ionized form. The formula C₁₂H₉N₂O₈V • H [3H₂O] explicitly denotes the trihydrate form. Researchers should refer to the specifications provided by their specific supplier.

Mechanism of Action and Biological Activity

This compound is a highly potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity. PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. This, in turn, activates downstream signaling cascades, most notably the phosphorylation and activation of Akt.[3]

The inhibition of PTEN by this compound has been shown to elicit various cellular and physiological responses, including enhanced glucose uptake in adipocytes and protection against ischemia-reperfusion injury in the myocardium.[3][5]

Signaling pathway of PTEN inhibition by this compound.

Quantitative Data

The following table summarizes key quantitative metrics related to the activity of this compound.

| Parameter | Value | Cell/System | Source |

| IC₅₀ (PTEN Inhibition) | 35 nM | Recombinant PTEN | [4][5][6] |

| 46 ± 10 nM | Recombinant PTEN | [1] | |

| Inhibition Constants | Kic: 27 ± 6 nM | Recombinant PTEN | [1] |

| Kiu: 45 ± 11 nM | Recombinant PTEN | [1] | |

| In Vivo Dosage (Mice) | 10 µg/kg (intraperitoneal) | C57BL/6 Mice | [2][3] |

| Effect on Myocardial Infarct Size | 25 ± 6% (vs. 56 ± 5% in control) | C57BL/6 Mice | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are for reference only and may require optimization for specific experimental conditions.

1. In Vitro Kinase Assay (PTEN Inhibition)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on PTEN activity.

-

Enzyme Preparation: Use recombinant PTEN enzyme. Ensure enzyme preparations are tested for linearity to determine the appropriate concentration for the assay.

-

Pre-incubation: Pre-incubate the PTEN enzyme with varying concentrations of this compound at room temperature for 10 minutes in the appropriate assay buffer.[2][5]

-

Reaction Initiation: Start the phosphatase reaction by adding the substrate (e.g., PIP₃) presented in octylglucoside mixed micelles.[6]

-

Detection: Measure the resulting phosphatase activity. For lipid phosphatase assays, this can be done using a malachite green assay to detect released phosphate. For protein phosphatase activity, a substrate like O-methylfluorescein phosphate (OMFP) can be used, with detection via fluorescence.[2][5]

-

Data Analysis: Correct for background absorbance or fluorescence from VO-Ohpic in the assay buffer.[2][5] Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell-Based Akt Phosphorylation Assay

This protocol describes how to measure the effect of this compound on Akt phosphorylation in a cell-based system.

-

Cell Culture: Culture cells (e.g., NIH 3T3 or L1 fibroblasts) in appropriate media.[6] For the assay, seed 3x10³ cells per well in a 96-well plate.[4]

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., up to 72 hours for proliferation assays).[4] A concentration of 75 nM has been shown to lead to saturation of the effect on Akt phosphorylation.[6]

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308) and total Akt.

-

Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

Workflow for an in vivo ischemia-reperfusion experiment.

3. In Vivo Administration Protocol (Mouse Model of Myocardial Infarction)

This protocol is based on a study investigating the cardioprotective effects of this compound.[2]

-

Animal Model: Use male C57BL/6 mice.

-

Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital at 70 mg/kg).

-

Inhibitor Administration: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 10 µg/kg. The control group should receive a saline injection. This is done once, 30 minutes before inducing ischemia.

-

Surgical Procedure: Induce myocardial ischemia by occluding the left coronary artery for 30 minutes. Following ischemia, initiate reperfusion by loosening the ligature for 120 minutes.

-

Endpoint Analysis: At the end of the reperfusion period, euthanize the animals and remove the heart for determination of the infarct size.

Solubility and Storage

-

Solubility:

-

DMSO: Soluble to 25 mM or ≥ 2.5 mg/mL (6.02 mM).[1][2] Sonication may be recommended to aid dissolution.[5]

-

PBS (pH 7.2): 1 mg/mL[3]

-

In Vivo Formulation: A common vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[1][2]

-

-

Storage:

References

A Technical Guide to the Cellular Targets of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cellular targets and mechanism of action of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor. The information presented herein is intended to support research and development efforts by elucidating the compound's biochemical interactions and downstream cellular effects.

Primary Cellular Target: Phosphatase and Tensin Homologue (PTEN)

The principal cellular target of this compound is the tumor suppressor protein PTEN. PTEN is a dual-specificity phosphatase that primarily functions as a lipid phosphatase. Its critical role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action directly opposes the activity of phosphoinositide 3-kinases (PI3Ks), making PTEN a crucial negative regulator of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, survival, and metabolism.[1][2]

This compound is a highly potent inhibitor of PTEN's lipid phosphatase activity, with inhibitory concentrations in the low nanomolar range. Its potency has been consistently demonstrated across multiple studies, although the exact IC50 values vary slightly depending on the assay conditions.[1] The compound also exhibits high selectivity for PTEN over other phosphatases.

| Parameter | Value (nM) | Assay Substrate/Condition | Source |

| IC50 | 35 | PIP3-based assay | [3][4][5] |

| IC50 | 46 ± 10 | OMFP-based assay | [3][6][7] |

| Kic (competitive inhibition constant) | 27 ± 6 | Recombinant PTEN | [3][8] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 | Recombinant PTEN | [3][8] |

Table 1: Summary of quantitative parameters for PTEN inhibition by this compound.

This compound is highly selective for PTEN. It has been shown to inhibit other phosphatases, such as CBPs and SopB, only at much higher micromolar or high nanomolar concentrations, respectively.[5]

Mechanism of Action

This compound functions as a reversible and noncompetitive inhibitor of PTEN.[7][8] As a vanadium-based compound, it is thought to act as a phosphate analog, binding to the active site of the enzyme.[1] The mechanism involves the stabilization of PTEN's inactive conformation, effectively disrupting the enzyme's catalytic site through specific hydrogen bonding and hydrophobic interactions.[9]

Characterization studies have shown that VO-Ohpic affects both the K_m and V_max of PTEN's enzymatic reaction, which is characteristic of noncompetitive inhibition.[8] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with similar affinity.[8]

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Downstream Cellular Effects

By inhibiting PTEN, this compound leads to the accumulation of cellular PIP3.[1] This accumulation results in the potent activation of the downstream PI3K/Akt/mTOR signaling cascade.

Key downstream consequences include:

-

Activation of Akt: Increased phosphorylation of Akt at key residues Serine 473 and Threonine 308 is a direct result of PTEN inhibition.[5] This effect reaches saturation at approximately 75 nM in fibroblast cell lines.[5]

-

Activation of mTOR: As a downstream effector of Akt, mTOR phosphorylation and activity are increased, influencing protein synthesis and cell growth.[3][10]

-

Regulation of Cell Proliferation and Apoptosis: this compound has been shown to reverse the anti-proliferative and pro-apoptotic effects of PTEN activity.[11] It can recover cell proliferation and reduce apoptosis in contexts where PTEN is active.[11]

-

Inhibition of Autophagy: The compound can inhibit autophagy, in some cases excessively, via the PTEN/PRAS40 pathway.[7]

-

Increased Glucose Uptake: PTEN inhibition enhances glucose uptake into cells like adipocytes, highlighting its potential relevance in metabolic studies.[4]

-

Transcriptional Regulation: The functional activation of Akt leads to a corresponding reduction in the transcriptional activity of factors like FoxO3a.[4][5]

Caption: Logical flow from this compound to key downstream cellular effects.

Key Experimental Protocols

The characterization of this compound's effects relies on a set of standard biochemical and cell-based assays.

This protocol is designed to measure the direct inhibitory effect of this compound on recombinant PTEN activity.

-

Enzyme Preparation: Use a suitable amount of recombinant PTEN enzyme, ensuring the reaction remains in the linear range.

-

Inhibitor Pre-incubation: Incubate the PTEN enzyme with varying concentrations of this compound (dissolved in DMSO and diluted in assay buffer) for 10 minutes at room temperature.[8]

-

Reaction Initiation: Start the phosphatase reaction by adding a substrate. Common substrates include:

-

Phosphate Detection: After a set incubation time, stop the reaction and measure the amount of free phosphate released. The Malachite Green assay is a common colorimetric method for this purpose.[8]

-

Data Analysis: Calculate the percentage of inhibition at each concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol assesses the downstream cellular impact of PTEN inhibition by measuring the phosphorylation status of its key target, Akt.

-

Cell Culture and Treatment: Plate cells (e.g., NIH 3T3 fibroblasts, Hep3B cells) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[4][5]

-

Cell Lysis: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

Normalization: Re-probe the membrane with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading.

Caption: Standard experimental workflow for Western blot analysis of p-Akt levels.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Genome-wide CRISPR screening identifies critical role of phosphatase and tensin homologous (PTEN) in sensitivity of acute myeloid leukemia to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MiR-21 promotes pterygium cell proliferation through the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of VO-Ohpic Trihydrate and the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a myriad of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] A key negative regulator of this pathway is the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[2][5] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby antagonizing PI3K activity.[2][3]

VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of PTEN.[6][7] By inhibiting PTEN, this compound effectively activates the PI3K/Akt signaling cascade, leading to increased levels of PIP3 and subsequent phosphorylation and activation of Akt.[7][8] This technical guide provides an in-depth overview of the mechanism of this compound, its quantitative effects on the PI3K/Akt pathway, detailed experimental protocols for its study, and a visual representation of the signaling cascade.

Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation

This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[9][10] Its inhibitory action stems from its ability to bind to the active site of PTEN, preventing the dephosphorylation of PIP3.[9] The accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3]